Structural Elucidation of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride: A Comprehensive Guide to Crystallographic and NMR Characterization
Structural Elucidation of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride: A Comprehensive Guide to Crystallographic and NMR Characterization
Executive Summary & Pharmacological Relevance
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride (Molecular Weight: 207.7 g/mol )[1] is a highly versatile heterocyclic building block. Piperidine acetic acid derivatives are heavily utilized in medicinal chemistry, serving as core scaffolds in the design of gamma-secretase modulators for Alzheimer's disease[2] and potent soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases[3].
Because the piperidine ring contains two chiral centers at the C3 and C5 positions, the molecule can exist as cis (meso) or trans (enantiomeric) isomers. The exact stereochemistry and the protonation state of the tertiary amine dictate the molecule's 3D vector projection, directly impacting target binding affinity. This whitepaper establishes a rigorous, self-validating analytical framework for confirming the structural identity of this compound using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural validation workflow for piperidine acetic acid derivatives.
Crystallographic Characterization (X-ray)
Theoretical Basis & Causality
In the solid state, piperidine acetic acid derivatives frequently crystallize in monoclinic systems (e.g., P21/c or C2/c space groups)[2],[4]. The causality behind this specific packing arrangement stems from the hydrochloride salt form. Unlike the zwitterionic free base, the HCl salt forces the nitrogen into a fully protonated state. The chloride anion acts as a critical structural bridge, accepting hydrogen bonds simultaneously from the protonated piperidine nitrogen (N-H···Cl) and the carboxylic acid group (O-H···Cl). This extensive, directional hydrogen-bonding network restricts rotational freedom and drives the crystal lattice into a lower-symmetry monoclinic system[5].
Self-Validating Crystallization Protocol
To obtain diffraction-quality crystals, kinetic trapping (rapid precipitation) must be avoided. The following vapor diffusion protocol is designed as a self-validating thermodynamic system:
-
Dissolution: Dissolve 50 mg of the compound in 1.0 mL of anhydrous methanol.
-
Causality: Methanol completely disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid, ensuring complete solvation of the monomeric salt.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL glass vial.
-
Causality: Removing microscopic dust particles eliminates artificial nucleation sites, preventing the formation of polycrystalline aggregates.
-
-
Anti-Solvent Diffusion: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether. Cap the outer vial tightly.
-
Causality: Diethyl ether (the anti-solvent) has a higher vapor pressure than methanol. It slowly diffuses into the methanol phase via the vapor phase, gradually lowering the dielectric constant of the solution. This creates a highly controlled supersaturation gradient, yielding pristine single crystals over 4–7 days.
-
-
Harvesting: Mount a single crystal on a MiTeGen loop using paratone oil to prevent degradation from atmospheric moisture during diffraction.
Crystallographic Data Summary
Based on established literature for homologous piperidine acetic acid salts[2],[4], the expected crystallographic parameters are summarized below:
| Parameter | Expected Value / Assignment |
| Chemical Formula | C9H18ClNO2 |
| Formula Weight | 207.7 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100 K (Cryo-cooled) |
| Z (Molecules/unit cell) | 4 |
| Conformation | Chair (Equatorial methyls) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational Dynamics & Causality
In solution, the piperidine ring undergoes rapid chair-to-chair flipping. However, the cis-3,5-dimethyl isomer strongly favors the conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial steric clashes. To accurately assign this stereochemistry, we must extract 3JH,H coupling constants and observe Nuclear Overhauser Effects (NOE).
Solvent Causality: While D2O is commonly used for water-soluble salts, it induces rapid deuterium exchange at the tertiary amine, obliterating the NH+ signal[6]. Furthermore, it accelerates conformational flipping. By utilizing anhydrous DMSO- d6 , the strong hydrogen-bond accepting nature of the solvent restricts proton exchange, allowing the observation of the broad NH+ signal at ~10.20 ppm and stabilizing the chair conformation for accurate J-coupling extraction.
NMR logic for assigning the cis-3,5-dimethyl equatorial-equatorial conformation.
High-Resolution NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO- d6 containing 0.03% v/v TMS as an internal standard.
-
1D 1H NMR Acquisition: Acquire spectra at 600 MHz using a 30° pulse angle (zg30) with a relaxation delay (D1) of 5 seconds.
-
Causality: A 5-second D1 ensures complete longitudinal relaxation ( T1 ) of the methyl protons, ensuring that integration values are strictly quantitative for validation of the 3,5-dimethyl substitution.
-
-
2D NOESY Acquisition: Execute a 2D NOESY sequence with a mixing time of 300 ms.
-
Causality: A 300 ms mixing time is optimal for small molecules (MW ~207 g/mol ) in the extreme narrowing limit. It maximizes the cross-relaxation rate to identify the 1,3-diaxial spatial proximity between the axial protons at C3 and C5, confirming the equatorial positioning of the methyl groups.
-
NMR Data Assignments
The following table outlines the expected chemical shifts for the cis-isomer in DMSO- d6 , derived from structural analogs[6]:
| Position | 1H Chemical Shift (ppm) | Multiplicity & Coupling | 13C Chemical Shift (ppm) | Assignment |
| -COOH | 12.50 | s (broad) | 171.5 | Carboxylic Acid |
| NH+ | 10.20 | s (broad) | - | Protonated Amine |
| N- CH2 -COO | 4.10 | s | 58.5 | Acetate Linker |
| C2, C6 (eq) | 3.45 | d ( 2J = 12.0 Hz) | 55.0 | Piperidine Ring |
| C2, C6 (ax) | 2.80 | t ( 2J = 12.0, 3J = 11.5 Hz) | 55.0 | Piperidine Ring |
| C3, C5 (ax) | 1.95 | m | 30.5 | Piperidine Ring |
| C4 (eq) | 1.75 | d (broad) | 40.0 | Piperidine Ring |
| C4 (ax) | 1.15 | q ( 3J = 12.0 Hz) | 40.0 | Piperidine Ring |
| 3,5- CH3 | 0.95 | d ( 3J = 6.5 Hz) | 18.5 | Equatorial Methyls |
Note: The large axial-axial coupling (~11.5–12.0 Hz) observed for the C2/C6 axial protons confirms that the adjacent C3/C5 protons are also axial, thereby proving the methyl groups are equatorial.
Conclusion
The structural elucidation of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride requires a synergistic approach. Single-crystal X-ray diffraction resolves the exact monoclinic packing and hydrogen-bonding network driven by the hydrochloride salt. Concurrently, high-resolution NMR in DMSO- d6 provides dynamic solution-state validation, utilizing J-coupling and NOE cross-relaxation to unambiguously assign the equatorial positioning of the 3,5-dimethyl groups. Adhering to the self-validating protocols outlined in this guide ensures absolute confidence in the structural integrity of this critical pharmaceutical building block.
Sources
- 1. scbt.com [scbt.com]
- 2. CN113549007A - Preparation method of piperidine acetate compound - Google Patents [patents.google.com]
- 3. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
